molecular formula C25H21NO6 B12211328 2,6-dimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide

2,6-dimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide

Cat. No.: B12211328
M. Wt: 431.4 g/mol
InChI Key: WIKYTCNYUKEIKX-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes methoxy groups and a chromenyl moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,6-dimethoxybenzoic acid with 4-methoxyphenylacetic acid, followed by cyclization to form the chromenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride (NaH).

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and bases (e.g., NaH). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,6-Dimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound has shown potential in biological assays, particularly in studies related to enzyme inhibition and receptor binding.

    Medicine: Research indicates its potential as a depigmenting agent for skin treatments.

    Industry: It is used in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide involves its interaction with specific molecular targets. For instance, as a depigmenting agent, it inhibits the activity of tyrosinase, an enzyme crucial for melanin synthesis. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the conversion of tyrosine to melanin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,6-dimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide lies in its chromenyl structure, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a multifunctional compound in various scientific applications.

Properties

Molecular Formula

C25H21NO6

Molecular Weight

431.4 g/mol

IUPAC Name

2,6-dimethoxy-N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide

InChI

InChI=1S/C25H21NO6/c1-29-17-10-7-15(8-11-17)23-14-19(27)18-13-16(9-12-20(18)32-23)26-25(28)24-21(30-2)5-4-6-22(24)31-3/h4-14H,1-3H3,(H,26,28)

InChI Key

WIKYTCNYUKEIKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=C(C=CC=C4OC)OC

Origin of Product

United States

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